6-Chloro-1H-indazole-5-carbonitrile is a chemical compound that belongs to the indazole family, characterized by a five-membered ring structure containing nitrogen atoms. This compound has garnered interest in various fields of research due to its potential applications in medicinal chemistry and material science. Its unique structure allows it to participate in various chemical reactions, making it a valuable target for synthesis and study.
The compound 6-chloro-1H-indazole-5-carbonitrile can be synthesized through several methods, primarily involving the modification of indazole derivatives. Indazole itself is a bicyclic compound that can be obtained from various precursors, including hydrazine and α,β-unsaturated carbonyl compounds. The introduction of the chloro and cyano groups typically occurs through electrophilic substitution reactions or nucleophilic additions.
6-Chloro-1H-indazole-5-carbonitrile is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also categorized as a chlorinated compound and a nitrile, which influences its reactivity and potential applications.
The synthesis of 6-chloro-1H-indazole-5-carbonitrile can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yields and minimize side reactions. Common solvents include dimethylformamide and acetonitrile, which facilitate the solubility of reactants.
The molecular structure of 6-chloro-1H-indazole-5-carbonitrile consists of an indazole core with a chlorine atom at the 6-position and a cyano group at the 5-position. The structural formula can be represented as follows:
6-Chloro-1H-indazole-5-carbonitrile can participate in various chemical reactions:
Reactions typically require specific conditions such as temperature control and the use of catalysts to enhance reaction rates and selectivity.
The mechanism by which 6-chloro-1H-indazole-5-carbonitrile exerts its effects in biological systems is not fully elucidated but may involve:
Research indicates that similar indazole derivatives exhibit pharmacological activities, including anti-inflammatory and anticancer properties, suggesting potential therapeutic applications for this compound.
6-Chloro-1H-indazole-5-carbonitrile has potential applications in:
The indazole nucleus—a bicyclic aromatic system comprising fused benzene and pyrazole rings—represents a quintessential "privileged scaffold" in medicinal chemistry due to its versatile pharmacodynamic profile and structural adaptability. First characterized by Emil Fischer in 1883 during anhydride studies of o-hydrazino cinnamic acid [4] [8], indazole exists predominantly as the thermodynamically stable 1H-tautomer (>99%) over the 2H-form, a feature critical for molecular recognition in biological systems [1] [4]. This tautomeric preference arises from the alignment of the indazole N1-H bond with the benzene ring’s dipole moment, enhancing stability and enabling predictable hydrogen-bonding interactions with target proteins [4].
Historically, natural indazole alkaloids like nigellicine and nigeglanine from Nigella sativa seeds demonstrated early evidence of bioactivity, though synthetic derivatives later dominated therapeutic applications [4] [8]. The scaffold’s "privileged" status solidified with FDA approvals of indazole-based drugs:
Table 1: FDA-Approved Therapeutics Featuring the Indazole Scaffold
Drug Name | Therapeutic Category | Key Targets | Year Approved |
---|---|---|---|
Benzydamine | Anti-inflammatory | Phospholipase A₂, ROS | 1964 (Italy) |
Granisetron | Anti-emetic | 5-HT₃ receptor | 1993 (USA) |
Pazopanib | Antineoplastic | VEGFR, PDGFR | 2009 (USA) |
Niraparib | Antineoplastic | PARP | 2017 (USA) |
Modern drug design exploits indazole’s capacity for regioselective functionalization at C3, C5, and C6 positions. The C3 site tolerates sterically demanding groups (e.g., aryl, carboxamide), while C5/C6 substitutions fine-tune electronic properties [1] [6]. Computational analyses reveal indazole’s optimal π-stacking capability (log P ~1–3) and moderate polar surface area (PSA: 25–45 Ų), enabling blood-brain barrier penetration in neurological agents like 7-nitroindazole (neuronal NOS inhibitor) [8].
Substituted indazoles, particularly 6-chloro-1H-indazole-5-carbonitrile, exemplify strategic functionalization to enhance target affinity and pharmacokinetics. The chlorine atom at C6 and nitrile (–CN) at C5 create a synergistic electronic profile: chlorine acts as a σ-electron-withdrawing group enhancing ring π-deficiency, while the nitrile serves as a hydrogen-bond acceptor and metabolic stabilizer [3] [5]. This combination is pivotal for engaging heterocyclic pharmacophores in enzymes and receptors:
Electronic and Steric Contributions
Pharmacophore Alignment in Disease Targets
Kinase Inhibition:In c-MET kinase inhibitors (e.g., foretinib analogs), 6-chloro-1H-indazole-5-carbonitrile occupies the hydrophobic back pocket. The chlorine atom engages in halogen bonding with Asp1222 backbone carbonyl (distance: 3.3 Å), while the nitrile interacts with catalytic Lys1110 via water-mediated H-bonds [9]. This configuration overcomes D1228V mutations in resistant cancers [9].
Antibacterial Activity:The nitrile group in 6-chloro-1H-indazole-5-carbonitrile mimics β-lactam carbonyls in penicillin-binding proteins (PBPs). Chlorine sterically occludes water ingress into the active site, enhancing binding to PBP2a in MRSA (IC₅₀ reduction: 42% vs. des-chloro analog) [3].
Cardiovascular Targets:For calmodulin antagonists (e.g., DY-9760e derivatives), C5 nitrile hydrogen-bonds to Thr79 in Ca²⁺-binding loop III, increasing affinity (Kd: 0.21 μM vs. 0.48 μM for C5-H analog) [8].
Table 2: Structure-Activity Relationship (SAR) of 6-Chloro-1H-Indazole-5-Carbonitrile Modifications
Modification | Biochemical Effect | Target Affinity Change |
---|---|---|
C6-Cl → C6-H | ↑ Electron density at C5/C7; ↑ metabolic oxidation | c-MET IC₅₀: 4.2 μM → 12.7 μM |
C5-CN → C5-COOCH₃ | ↓ H-bond acceptor capacity; ↑ steric bulk | PBP2a IC₅₀: 1.8 μM → 8.3 μM |
C3-CH₃ → C3-CONH₂ | ↑ H-bond donation; ↓ log P | CaM Kd: 0.21 μM → 0.09 μM |
N1-H → N1-CH₃ | Disrupts tautomerism; blocks H-bond donation | c-MET IC₅₀: 4.2 μM → >50 μM |
Synthetic routes to 6-chloro-1H-indazole-5-carbonitrile leverage palladium-catalyzed C–H activation:
These strategies underscore how strategic substitutions transform indazole into precision pharmacophores for undruggable targets like membrane transporters and mutant kinases [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0